![molecular formula C30H31ClN3O4+ B3321529 Rupatadine fumarate impurity A [EP] CAS No. 1354055-68-7](/img/structure/B3321529.png)
Rupatadine fumarate impurity A [EP]
Descripción general
Descripción
Rupatadine fumarate impurity A [EP] is a chemical compound associated with the pharmaceutical drug rupatadine fumarate. Rupatadine fumarate is a second-generation antihistamine and platelet-activating factor inhibitor used primarily for the treatment of allergic rhinitis and chronic idiopathic urticaria. Impurity A is one of the potential impurities that can be present in the drug substance or drug product, and its identification and quantification are crucial for ensuring the safety and efficacy of the pharmaceutical product .
Mecanismo De Acción
Target of Action
Rupatadine Fumarate Impurity A, also known as YR3L9PNX72, primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in the body’s allergic response. The H1 receptor is involved in producing symptoms such as nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorhea and nasal blockage .
Mode of Action
Rupatadine Fumarate Impurity A acts as a dual antagonist to the histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine interacts with H1 receptors to produce allergic symptoms . Similarly, PAF is produced from phospholipids cleaved by phospholipase A2, leading to vascular leakage . By blocking both the H1 and PAF receptors, Rupatadine Fumarate Impurity A prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemical Pathways
It is known that the compound interferes with the signaling pathways of the h1 and paf receptors, disrupting the normal allergic response
Pharmacokinetics
It is known that the parent compound, rupatadine fumarate, is metabolized mainly by the cytochrome p450 in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Rupatadine Fumarate Impurity A and their impact on bioavailability require further investigation.
Result of Action
The primary result of Rupatadine Fumarate Impurity A’s action is the reduction of allergic symptoms. By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing symptoms such as nasal blockage, rhinorhea, itching, and swelling .
Action Environment
The action environment of Rupatadine Fumarate Impurity A is likely to be influenced by various factors, including pH, temperature, and the presence of other substances. For instance, it has been found that the parent compound, Rupatadine Fumarate, is stable under acidic and basic hydrolysis, photolysis, and thermal storage conditions . Degradation was found to occur slightly under oxidative storage conditions
Métodos De Preparación
The preparation of rupatadine fumarate impurity A involves several synthetic routes and reaction conditions. One of the methods includes the hydrolytic removal of the N-ethoxycarbonyl group from loratadine to give desloratadine, which is then N-acylated with 5-methylnicotinic acid using 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole hydrate to form an amide derivative. This derivative further reacts with phosphorus oxychloride and sodium borohydride to yield rupatadine base, which can be converted to its fumarate salt .
Industrial production methods for rupatadine fumarate impurity A typically involve controlled synthesis processes to minimize the formation of impurities and ensure the purity of the final product. These methods often include rigorous purification steps such as recrystallization and chromatography to isolate and quantify the impurity .
Análisis De Reacciones Químicas
Rupatadine fumarate impurity A undergoes various chemical reactions, including:
Oxidation: The compound can degrade under oxidative stress conditions, leading to the formation of degradation products.
Reduction: Reduction reactions may involve the conversion of certain functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and nitrogen-containing groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC)
Several studies have developed and validated HPLC methods for the quantification and identification of rupatadine and its impurities, including impurity A. These methods are crucial for ensuring the quality and safety of pharmaceutical formulations.
- Stability-Indicating RP-HPLC Method : This method allows for the separation of rupatadine from known and unknown impurities within 15 minutes. It has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating high precision and reproducibility .
Parameter | Details |
---|---|
Column | Hypersil BDS (150 x 4.6 mm, 5 μm) |
Mobile Phase | Acetate buffer (pH 6.0) and methanol |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 264 nm |
Temperature | 50°C |
Forced Degradation Studies
Forced degradation studies have shown that rupatadine is susceptible to oxidative stress but stable under other conditions such as acid, base, and thermal stress . This knowledge is essential for understanding how impurities like impurity A may behave under various conditions.
Rupatadine fumarate impurity A has been noted for its potential to modulate allergic responses, although it is not intended for therapeutic use. Its mechanism of action may involve interactions with histamine receptors and platelet-activating factor (PAF) receptors .
Pharmacokinetic Studies
Interaction studies involving this impurity focus on its pharmacokinetic properties, which are vital for understanding how it may affect the efficacy and safety profile of rupatadine. The biological activity of impurities can lead to unexpected effects in patients, making it important to monitor their levels during drug formulation.
Regulatory Considerations
The presence of impurities like rupatadine fumarate impurity A necessitates stringent regulatory oversight to ensure patient safety. Regulatory bodies require detailed analytical profiles of impurities in pharmaceutical products to assess their impact on drug safety and efficacy .
Stability Studies in Formulations
A case study highlighted the stability of rupatadine formulations under various stress conditions, revealing that degradation products could be effectively separated from the active pharmaceutical ingredient using validated HPLC methods .
Toxicological Assessments
While specific toxicological data on rupatadine fumarate impurity A is limited, general assessments suggest that impurities must undergo rigorous testing to evaluate their potential toxicity before they can be safely included in pharmaceutical formulations.
Comparación Con Compuestos Similares
Rupatadine fumarate impurity A can be compared with other impurities and related compounds such as desloratadine, 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine. These compounds are also related to the metabolism and degradation of rupatadine fumarate. The uniqueness of impurity A lies in its specific structure and formation pathway during the synthesis and degradation of rupatadine fumarate .
Similar compounds include:
- Desloratadine
- 3-Hydroxydesloratadine
- 5-Hydroxydesloratadine
- 6-Hydroxydesloratadine
These compounds share structural similarities with rupatadine fumarate impurity A but differ in their specific functional groups and formation pathways .
Actividad Biológica
Rupatadine fumarate impurity A [EP] is a chemical compound associated with the antihistamine drug rupatadine fumarate, which is primarily used to treat allergic rhinitis and chronic idiopathic urticaria. This impurity is significant in pharmaceutical formulations, as its presence can affect the safety and efficacy of the drug product. Understanding its biological activity is crucial for ensuring quality control in pharmaceutical manufacturing.
Chemical Structure and Properties
Rupatadine fumarate impurity A has the following structural characteristics:
- Chemical Name : Pyridinium, 3-[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-1-yl)phenyl]-2-carboxylic acid
- CAS Number : 1354055-68-7
This compound is a derivative of rupatadine and exhibits properties that are important for its biological activity.
Rupatadine fumarate impurity A acts primarily as a dual antagonist of the histamine H1 receptor and the platelet-activating factor (PAF) receptor. By blocking these receptors, it effectively reduces allergic symptoms by inhibiting the actions of histamine and PAF, which are key mediators in allergic responses. The interference with these signaling pathways leads to a decrease in symptoms such as nasal congestion, rhinorrhea, itching, and swelling associated with allergic reactions .
Pharmacokinetics
The pharmacokinetic profile of rupatadine fumarate impurity A is closely related to that of its parent compound. The primary metabolic pathway involves cytochrome P450 enzymes in the liver, leading to the formation of active metabolites such as desloratadine and 3-hydroxydesloratadine. Studies show that the bioavailability of rupatadine can vary significantly based on formulation and individual metabolism .
In Vitro Studies
In vitro studies have demonstrated that rupatadine fumarate impurity A inhibits histamine release from mast cells and reduces PAF-induced platelet aggregation. The median inhibitory concentration (IC50) values for these activities range from 2.9 µM to 44 nM depending on the assay conditions. This indicates that impurity A has a potent effect on both histamine-mediated and PAF-mediated pathways .
Comparative Analysis with Other Compounds
Rupatadine fumarate impurity A can be compared with other antihistamines such as desloratadine and loratadine. It has been shown to be approximately 7.5 to 10 times more potent than loratadine in binding to H1 receptors, indicating its potential efficacy in treating allergic conditions . The following table summarizes key comparative data:
Compound | Potency (H1 Receptor) | IC50 (Histamine Release) | IC50 (PAF-Induced Aggregation) |
---|---|---|---|
Rupatadine Fumarate Impurity A | ~7.5 - 10 times more potent than loratadine | 3 - 7 µM | 0.2 - 4.6 µM |
Loratadine | Reference | Similar | ~30-fold less potent than rupatadine |
Clinical Efficacy
A clinical study evaluating the bioequivalence of different formulations of rupatadine demonstrated that both formulations exhibited similar pharmacokinetic profiles and safety features. The study involved healthy subjects under fasting and fed conditions, confirming that the presence of impurities did not significantly alter the therapeutic outcomes .
Safety Profile
The safety profile of rupatadine fumarate impurity A aligns with that of its parent compound, showing mild and transient adverse events during clinical trials. This suggests that while impurities are critical to monitor during drug production, they may not significantly impact overall drug safety when present within acceptable limits .
Propiedades
IUPAC Name |
2-[3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]-5-methylpyridin-1-ium-1-yl]butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEBSKZDBGHZPL-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)O)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN3O4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354055-68-7 | |
Record name | 3-((4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)piperidin-1-yl)methyl)-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354055687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((4-(8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-YLIDENE)PIPERIDIN-1-YL)METHYL)-1-(1,2-DICARBOXYETHYL)-5-METHYLPYRIDIN-1-IUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR3L9PNX72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.